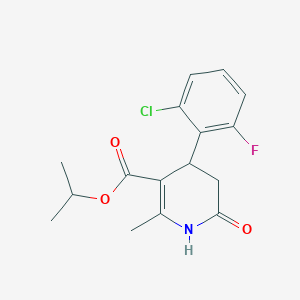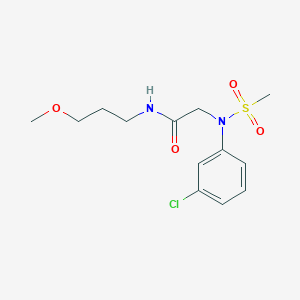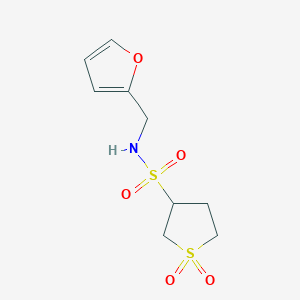![molecular formula C17H25N3O3 B4890242 N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4890242.png)
N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes such as pain, inflammation, and mood. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
Wirkmechanismus
N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in various physiological processes such as pain, inflammation, and mood.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to increase levels of anandamide and 2-AG in the body, leading to potential therapeutic benefits. Anandamide has been shown to have analgesic, anxiolytic, and antidepressant effects, while 2-AG has been shown to have anti-inflammatory and neuroprotective effects. N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to increase levels of other fatty acid amides, such as oleamide and palmitoylethanolamide, which have potential therapeutic benefits as well.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, meaning it does not affect other enzymes in the body. It also has a long half-life, meaning it remains active in the body for a longer period of time. However, N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has some limitations as well. It is not water-soluble, meaning it must be dissolved in organic solvents such as ethanol or DMSO. It also has poor bioavailability, meaning it is not easily absorbed into the bloodstream.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of interest is its potential use in the treatment of addiction. N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to reduce drug-seeking behavior in animal models of addiction, and may have potential as a treatment for opioid addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to have neuroprotective effects in animal models of these diseases, and may have potential as a disease-modifying therapy. Finally, there is interest in developing more potent and selective inhibitors of FAAH, which may have even greater therapeutic potential than N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide.
Synthesemethoden
N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide was first synthesized by scientists at the University of Urbino in Italy in 2001. The synthesis method involves the reaction of 3,4-dimethylbenzoyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethanediamine to form N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. The synthesis method has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been extensively studied for its potential therapeutic benefits. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical models. It has also been studied for its potential use in the treatment of addiction, obesity, and neurodegenerative diseases. N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been tested in animal models of pain, anxiety, and depression, and has shown promising results. Clinical trials in humans have not yet been conducted.
Eigenschaften
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13-4-5-15(12-14(13)2)19-17(22)16(21)18-6-3-7-20-8-10-23-11-9-20/h4-5,12H,3,6-11H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRPQWBWRAXOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4890168.png)
![7-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-4-(2,4,5-trimethoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4890180.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B4890210.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B4890217.png)

![5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4890226.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4890227.png)

![N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4890238.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4890248.png)
![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)
